1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene is an organic compound with the molecular formula C12H16Br2O. It is a derivative of benzene, where two bromomethyl groups are attached to the 1 and 3 positions, a butoxy group is attached to the 2 position, and a methyl group is attached to the 5 position. This compound is known for its reactivity due to the presence of bromine atoms, making it useful in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene can be synthesized through a multi-step process involving the bromination of 2-butoxy-5-methylbenzene. The typical synthetic route includes:
Bromination: The starting material, 2-butoxy-5-methylbenzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces bromine atoms at the 1 and 3 positions of the benzene ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: Products include hydrocarbons.
Scientific Research Applications
1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-bis(bromomethyl)-2-butoxy-5-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The butoxy and methyl groups influence the compound’s reactivity and stability. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(bromomethyl)benzene: Lacks the butoxy and methyl groups, making it less reactive in certain applications.
1,3-Bis(chloromethyl)benzene: Similar structure but with chlorine atoms instead of bromine, resulting in different reactivity and applications.
1,3-Bis(bromomethyl)-5-methylbenzene: Similar structure but without the butoxy group, affecting its solubility and reactivity.
Uniqueness
1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene is unique due to the presence of both butoxy and methyl groups, which enhance its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
Properties
CAS No. |
375843-22-4 |
---|---|
Molecular Formula |
C13H18Br2O |
Molecular Weight |
350.09 g/mol |
IUPAC Name |
1,3-bis(bromomethyl)-2-butoxy-5-methylbenzene |
InChI |
InChI=1S/C13H18Br2O/c1-3-4-5-16-13-11(8-14)6-10(2)7-12(13)9-15/h6-7H,3-5,8-9H2,1-2H3 |
InChI Key |
REWBYRDBSMWGJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1CBr)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.